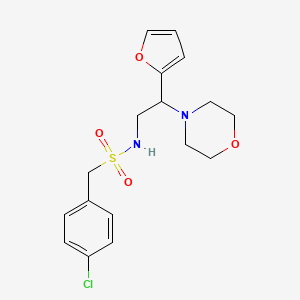

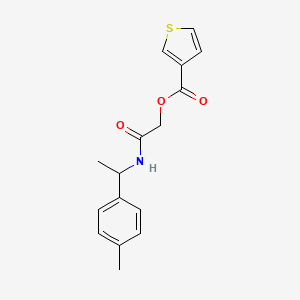

1-(4-chlorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(4-chlorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)methanesulfonamide” is a complex organic molecule. It contains a chlorophenyl group, a furanyl group, a morpholinoethyl group, and a methanesulfonamide group. These groups are common in many pharmaceuticals and synthetic organic compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by factors such as the electron delocalization in the furan ring, the electronegativity of the chlorine atom in the chlorophenyl group, and the polarity of the methanesulfonamide group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of a chlorophenyl group might increase the compound’s lipophilicity, while the methanesulfonamide group could enhance its water solubility .Scientific Research Applications

Structural Characteristics and Biological Activity

- Methanesulfonamide derivatives, such as N-(2,3-Dichlorophenyl)methanesulfonamide, exhibit specific conformational structures that may influence their biological activity. The positioning of the amide H atom and methanesulfonyl group on opposite sides of the benzene ring suggests a potential for receptor molecule interaction during biological activities. This characteristic is consistent across several derivatives, highlighting the importance of structural conformation in their function (Gowda, Foro, & Fuess, 2007).

Molecular Interactions and Binding

- The study of molecular interactions, such as hydrogen bonding in methanesulfonamide compounds, provides insights into their potential binding mechanisms and interactions with biological targets. For example, the formation of dimers through N—H...O hydrogen bonds and C—H...O interactions in compounds like N-(3,4-Dichlorophenyl)methanesulfonamide suggests a propensity for structured assembly, which may be relevant in drug design and supramolecular chemistry (Gowda, Foro, & Fuess, 2007).

Synthesis and Chemical Reactivity

- The synthesis of methanesulfonamide derivatives, such as through reactions of N,N-dichlorophenylmethanesulfonamide with trichloroethylene, demonstrates the chemical reactivity and potential for generating a variety of electrophilic N-sulfonyl-substituted compounds. This reactivity can be exploited in the synthesis of novel pharmaceuticals and materials (Aizina, Levkovskaya, & Rozentsveig, 2012).

Application in Drug Synthesis

- Methanesulfonamide derivatives are utilized in the synthesis of complex molecules, such as in the condensation reactions to create ylidenemalononitriles, demonstrating their utility as intermediates in organic synthesis and pharmaceutical development. This showcases their role in the creation of drugs and compounds with potential therapeutic applications (Góra, Kozik, Jamrozy, Łuczyński, Brzuzan, & Woźny, 2009).

Antibacterial Activity

- Some derivatives, such as those synthesized from reactions involving 4-morpholino acetophenone, have been tested for antimicrobial susceptibility, suggesting potential applications in developing antibacterial agents. The structure-activity relationship explored in these studies could inform the design of new drugs targeting bacterial infections (Khumar, Ezhilarasi, & Prabha, 2018).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without more information, it’s impossible to predict the mechanism of action for this compound .

properties

IUPAC Name |

1-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O4S/c18-15-5-3-14(4-6-15)13-25(21,22)19-12-16(17-2-1-9-24-17)20-7-10-23-11-8-20/h1-6,9,16,19H,7-8,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWNUMCVEMRYTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNS(=O)(=O)CC2=CC=C(C=C2)Cl)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethenesulfonamide](/img/structure/B2477522.png)

![N-[2-methyl-5-(3-{4-[(2-thienylsulfonyl)amino]phenyl}-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B2477526.png)

![7-({4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2477528.png)

![1,3-Bis(4-methoxyphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2477532.png)

![Ethyl 4-[[2-[[5-[(2-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2477538.png)

![N-(3-chloro-2-methylphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2477542.png)

![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide](/img/no-structure.png)

![3-(3-chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2477545.png)